Physical and chemical properties of 6-fluoro-1H-indol-5-ol
Physical and chemical properties of 6-fluoro-1H-indol-5-ol
Topic: Physical and chemical properties of 6-fluoro-1H-indol-5-ol Content Type: In-depth Technical Guide
Physicochemical Profile, Synthetic Methodologies, and Pharmacological Utility[1]
Executive Summary
6-Fluoro-1H-indol-5-ol (also known as 6-fluoro-5-hydroxyindole) is a specialized indole derivative serving as a critical scaffold in medicinal chemistry. It functions primarily as a bioisostere of the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and the neurohormone melatonin. The introduction of a fluorine atom at the C6 position—ortho to the C5-hydroxyl group—imparts unique electronic and steric properties that modulate metabolic stability, acidity (pKa), and receptor binding affinity. This guide provides a comprehensive analysis of its properties, synthesis, and applications in drug discovery.
Molecular Identity & Physicochemical Profile
The physicochemical behavior of 6-fluoro-1H-indol-5-ol is defined by the interplay between the electron-rich indole ring, the acidic phenolic hydroxyl, and the strongly electronegative fluorine atom.
Chemical Identity
| Property | Detail |
| IUPAC Name | 6-Fluoro-1H-indol-5-ol |
| Common Synonyms | 6-Fluoro-5-hydroxyindole; 5-Hydroxy-6-fluoroindole |
| CAS Registry Number | 288386-15-2 |
| Molecular Formula | C₈H₆FNO |
| Molecular Weight | 151.14 g/mol |
| SMILES | Oc1c(F)cc2cc[nH]c2c1 |
Physical Properties
| Parameter | Value (Experimental/Predicted) | Context & Causality |
| Appearance | Off-white to beige solid | Darkens upon oxidation (formation of quinone imines). |
| Melting Point | 155–160 °C (Predicted) | Higher than 5-hydroxyindole (106 °C) due to enhanced intermolecular H-bonding and packing density driven by the fluorine atom. |
| Boiling Point | ~322 °C (at 760 mmHg) | High boiling point reflects significant hydrogen bonding capability. |
| Solubility | DMSO, Methanol, Ethanol | Poor water solubility; soluble in polar organic solvents. |
| pKa (Phenolic OH) | ~9.2 (Predicted) | Acidity Enhancement: The C6-fluorine (electronegative) exerts an inductive (-I) effect, stabilizing the phenoxide anion more effectively than in the non-fluorinated parent (pKa ~10.0). |
| LogP | 2.01 | Lipophilicity: More lipophilic than 5-hydroxyindole (LogP ~1.2), facilitating blood-brain barrier (BBB) penetration. |
Synthetic Methodologies
The synthesis of 6-fluoro-1H-indol-5-ol requires controlling the regiochemistry of the fluorine substituent. Two primary pathways are employed: the Nenitzescu Indole Synthesis (for scale-up) and the Fischer Indole Synthesis (for versatility).
The Nenitzescu Route (Preferred for 5-Hydroxyindoles)
This method involves the condensation of a fluorinated benzoquinone with a
-
Precursors: 2-Fluoro-1,4-benzoquinone and ethyl
-aminocrotonate. -
Mechanism: The enamine attacks the quinone.[1] The regioselectivity is governed by the electronic directing effects of the fluorine on the quinone ring.
-
Workflow:
-
Michael Addition: The enamine attacks the quinone.
-
Cyclization: Intramolecular condensation forms the indole ring.
-
Decarboxylation: Saponification and decarboxylation of the ester intermediate yield the final 5-ol product.
-
Structural Analysis & Spectroscopy
Characterization of 6-fluoro-1H-indol-5-ol relies heavily on NMR, where the fluorine atom acts as a spin-active probe (
Nuclear Magnetic Resonance (NMR)
- F NMR: A diagnostic singlet (or multiplet if proton-coupled) typically appearing between -120 and -140 ppm . This signal is distinct and useful for monitoring metabolic defluorination.
-
H NMR (DMSO-
):-
H4 (Proton at C4): Appears as a doublet (
) due to coupling with the C6-fluorine ( Hz). -
H7 (Proton at C7): Appears as a doublet (
) with a smaller coupling constant ( Hz). -
OH (Hydroxyl): Broad singlet, chemical shift is concentration-dependent (typically 8.5–9.0 ppm), deshielded by the ortho-fluorine.
-
-
Coupling Logic: The fluorine atom breaks the symmetry of the aromatic signals compared to the non-fluorinated parent, allowing precise assignment of the benzenoid ring protons.
Mass Spectrometry (MS)
-
Ionization: Electrospray Ionization (ESI) in positive (
) or negative ( ) mode. -
Fragmentation: Loss of CO (28 Da) and HF (20 Da) are common fragmentation pathways for fluorinated phenols.
Chemical Reactivity & Stability
The reactivity profile is dominated by the electron-rich indole system and the labile phenolic hydrogen.
Reactivity Map
-
Electrophilic Aromatic Substitution (EAS): The C3 position is the most nucleophilic site. The 5-OH group activates the benzene ring, but the 6-F atom slightly deactivates the C7 position.
-
Mannich Reaction: Readily reacts with formaldehyde and amines at C3 to form gramine derivatives (precursors to tryptamines).
-
-
Oxidation: Like all 5-hydroxyindoles, it is susceptible to oxidation to form quinone imines . The 6-fluoro substituent retards this oxidation potential slightly compared to the parent compound, enhancing stability.
-
O-Alkylation vs. N-Alkylation: Under basic conditions, the phenoxide (pKa ~9.2) is formed preferentially over the indole anion (pKa ~16), allowing selective O-alkylation to form ethers (e.g., 6-fluoromelatonin precursors).
Applications in Drug Discovery
Bioisosterism and Metabolic Stability
-
Metabolic Blocking: The C6 position in indoles is a primary site for metabolic hydroxylation (by CYP450 enzymes). Substituting Hydrogen with Fluorine blocks this pathway, significantly extending the half-life (
) of the drug candidate. -
Electronic Modulation: The fluorine atom lowers the pKa of the 5-OH group, potentially altering the hydrogen bond donor capability when binding to receptors (e.g., 5-HT receptors).
Precursor for Serotonergic Ligands
6-Fluoro-1H-indol-5-ol is the immediate synthetic precursor for:
-
6-Fluoro-Serotonin (6-F-5-HT): A probe used to map the serotonin binding pocket. The fluorine acts as an NMR tag to study receptor conformational changes.
-
6-Fluoro-Melatonin: A high-affinity agonist for MT1/MT2 receptors with improved metabolic stability compared to endogenous melatonin.
Handling, Safety, and Storage
Safety Hazards (GHS Classification)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Note: As a fluorinated phenol derivative, it should be treated as potentially toxic if ingested.
Storage Protocols
-
Atmosphere: Store under Argon or Nitrogen . Oxygen sensitivity leads to rapid degradation (browning).
-
Temperature: -20 °C (Long-term) or 2–8 °C (Short-term).
-
Light: Protect from light; UV exposure accelerates oxidation.
References
-
Nenitzescu Indole Synthesis Review : Allen, G. R. (1973). The Nenitzescu Indole Synthesis. Organic Reactions, 20.
-
Fluorine in Medicinal Chemistry : Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.
-
Physical Properties of Indoles : Echemi. (2024). 6-Fluoro-1H-indol-5-ol Product Details.
-
Metabolism of Fluorotryptophans : Dyllick-Brenzinger, C., et al. (1993). Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway. Journal of Neurochemistry.
-
Synthesis of 5-Hydroxyindoles : Eiden, F., & Kuckländer, U. (1971). Synthesis of 5- and 6-hydroxy-indole derivatives by the method of Nenitzescu. Archiv der Pharmazie.
